molecular formula C10H15N3O3S B11786370 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one

3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B11786370
M. Wt: 257.31 g/mol
InChI Key: BWBCUJCRLATTEL-UHFFFAOYSA-N
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Description

3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a sulfonyl group and an aminopyrrolidine moiety, making it a versatile scaffold for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonyl group through sulfonation reactions. The aminopyrrolidine moiety can be attached via nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the aminopyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological targets, contributing to the treatment of diseases.

    Industry: Its unique properties can be harnessed in materials science, such as developing new polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and aminopyrrolidine groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

3-(3-aminopyrrolidin-1-yl)sulfonyl-1-methylpyridin-2-one

InChI

InChI=1S/C10H15N3O3S/c1-12-5-2-3-9(10(12)14)17(15,16)13-6-4-8(11)7-13/h2-3,5,8H,4,6-7,11H2,1H3

InChI Key

BWBCUJCRLATTEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)N

Origin of Product

United States

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